N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide
Description
Properties
Molecular Formula |
C10H7N3O3S |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C10H7N3O3S/c14-10(7-4-11-17-13-7)12-6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,12,14) |
InChI Key |
RZQXBQOHULWETF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NSN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,5-Thiadiazole Core
The 1,2,5-thiadiazole ring is generally synthesized via cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. A common approach includes:
- Cyclization of thiosemicarbazides or related precursors under oxidative or acidic conditions to form the thiadiazole ring.
- Use of reagents such as carbon disulfide and potassium hydroxide in ethanol at room temperature to generate thiolate intermediates, which upon acidification yield the thiadiazole ring system[^5].
Introduction of the Benzo[d]dioxol-5-yl Group
The benzo[d]dioxol-5-yl moiety is introduced via:
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling using aryl bromides or boronic acids bearing the benzo[d]dioxole group[^1].
- Direct acylation or amidation reactions with benzo[d]dioxol-5-yl-containing carboxylic acids or acid derivatives.
Formation of the Carboxamide Functionality
Carboxamide formation at the 3-position of the thiadiazole ring is achieved by:
- Acylation of the amino-substituted thiadiazole intermediate with acid chlorides or activated esters.
- Hydrolysis or saponification steps to convert esters to carboxylic acids followed by amide coupling with aniline derivatives containing the benzo[d]dioxol-5-yl substituent[^1].
Detailed Synthetic Route Example
A representative synthetic sequence is as follows:
This route is adapted from the general procedures described in the literature for related thiadiazole derivatives[^1][^5].
Analytical and Characterization Data
The synthesized compound is typically characterized by:
| Technique | Observed Data/Characteristic |
|---|---|
| [^1H NMR](pplx://action/followup) | Signals corresponding to aromatic protons of benzo[d]dioxole and amide NH, typically singlets and doublets in the 6.5–8.5 ppm range[^2][^3]. |
| [^13C NMR](pplx://action/followup) | Resonances for aromatic carbons, thiadiazole ring carbons, and carboxamide carbonyl around 160–180 ppm[^2]. |
| HRMS | Molecular ion peak consistent with C12H7N5O3S2 (MW ~333.4 g/mol)[^4]. |
| Melting Point | Typically reported in the range of 130–180 °C depending on purity and substituents[^2][^3]. |
Research Findings and Optimization Notes
- The use of Suzuki coupling for installing the benzo[d]dioxol-5-yl group provides high regioselectivity and yields, with Pd catalysts facilitating cross-coupling under mild conditions[^1].
- Cyclization to form the 1,2,5-thiadiazole ring is efficiently achieved via acidic or oxidative conditions on thiolate intermediates, with reaction temperature and pH critically influencing yield[^5].
- Amidation reactions benefit from activated coupling agents (e.g., EDC, HOBt), improving the conversion rate and purity of the final carboxamide product[^1].
- Purification is commonly performed by recrystallization or column chromatography to isolate the target compound with high purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical data for N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound (Target Compound) | C₁₀H₇N₃O₃S | 249.25* | 1,2,5-Thiadiazole, methylene dioxyphenyl | N/A | N/A |
| (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) | C₁₄H₁₂N₄O₃ | 300.27 | Conjugated diene, triazole | 85.7 | 230–231 |
| N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[d][1,3]dioxol-5-yl)pyrazole-3-carboxamide (4e) | C₂₉H₃₂N₄O₄ | 516.60 | Pyrazole, bulky tert-butyl groups | N/A | N/A |
| N-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide (16a) | C₂₂H₂₃BN₂O₅ | 418.24 | γ-Boryl amide, styrene-derived backbone | 58 | N/A |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-1) | C₂₄H₂₆N₄O₄ | 458.49 | Pyrrole, dihydroxypyridine | 67 | 199–200 |
| N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | C₁₅H₁₂N₄O₄S | 344.34 | Isoxazole, 1,2,3-thiadiazole | N/A | N/A |
*Calculated based on molecular formula. Data sourced from .
Key Observations:
- Heterocyclic Core Diversity: The target compound’s 1,2,5-thiadiazole core distinguishes it from pyrazole (4e), pyrrole (D-1), and isoxazole () derivatives. Thiadiazoles are known for their electron-withdrawing properties, which may enhance metabolic stability compared to more electron-rich systems like pyrroles .
- Substituent Effects: Bulky substituents (e.g., tert-butyl in 4e) or fluorinated groups (e.g., in ’s compound) alter solubility and bioavailability.
- Synthetic Yields : Yields vary significantly, with conjugated diene derivatives (5a) achieving 85.7% efficiency, while γ-boryl amides (16a) show moderate yields (58%) due to challenges in multi-component reactions .
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzo[d][1,3]dioxole moiety with a thiadiazole ring and a carboxamide group, which enhances its solubility and reactivity. The compound has been studied for its anticancer, antibacterial, and antifungal properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The compound has shown significant growth inhibition against various human cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 2.38 | Induction of apoptosis |
| HCT116 | 1.54 | Cell cycle arrest |
| MCF7 | 4.52 | Apoptosis via EGFR inhibition |
The mechanisms underlying its anticancer activity include the induction of apoptosis and cell cycle arrest at the S-phase and G2/M-phase transitions. Studies have demonstrated that the compound can effectively bind to proteins involved in cell signaling pathways, resulting in significant cellular responses such as apoptosis or cell cycle arrest .
Antibacterial and Antifungal Properties
In addition to its anticancer effects, this compound has exhibited antibacterial and antifungal activities. The compound's structural characteristics allow it to interact with bacterial cell membranes or fungal cell walls, disrupting their integrity and leading to cell death.
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound on three different cancer cell lines (A549, HCC827, NCI-H358). The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably:
- A549 Cell Line : IC50 = 6.75 µM
- HCC827 Cell Line : IC50 = 6.26 µM
- NCI-H358 Cell Line : IC50 = 6.48 µM
The study concluded that the compound holds potential as a new antitumor agent due to its selective toxicity towards cancer cells compared to normal cells .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated that the compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were notably low compared to standard antibiotics .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies suggest that the compound fits well into the active sites of target enzymes or receptors involved in cancer progression and bacterial infections. This binding leads to conformational changes in the proteins that may inhibit their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
